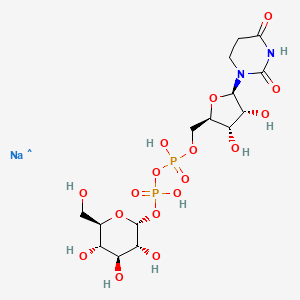![molecular formula C35H51N5O4 B15134492 N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EPZ011989 is a potent and orally active inhibitor of Zeste Homolog 2 (EZH2), a histone methyltransferase enzyme. This compound exhibits significant metabolic stability and has been shown to inhibit EZH2 with a Ki value of less than 3 nM . EPZ011989 is primarily used in cancer research due to its robust methyl mark inhibition and anti-tumor activity .
Preparation Methods
The synthesis of EPZ011989 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical databases or publications . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
EPZ011989 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for EPZ011989 due to its stable structure.
Substitution Reactions: EPZ011989 can participate in substitution reactions, particularly involving its functional groups.
Click Chemistry: EPZ011989 contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Common reagents and conditions used in these reactions include copper catalysts for click chemistry and standard organic solvents. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
EPZ011989 has a wide range of scientific research applications:
Cancer Research: EPZ011989 is extensively used in cancer research, particularly in studying various types of cancers such as lymphoma and leukemia.
Epigenetics: As an EZH2 inhibitor, EPZ011989 is used to study the role of histone methylation in gene expression and epigenetic regulation.
Drug Development: EPZ011989 serves as a lead compound in the development of new therapeutic agents targeting EZH2.
Biological Studies: It is used to investigate the effects of EZH2 inhibition on cell differentiation, proliferation, and apoptosis.
Mechanism of Action
EPZ011989 exerts its effects by inhibiting the enzymatic activity of EZH2, which is a catalytic core subunit of the Polycomb repressive complex 2 (PRC2). EZH2 catalyzes the tri-methylation of lysine 27 on histone H3 (H3K27me3), leading to the silencing of associated gene promoters . By inhibiting EZH2, EPZ011989 reduces H3K27me3 levels, resulting in the reactivation of silenced genes and subsequent anti-tumor effects .
Comparison with Similar Compounds
EPZ011989 is unique due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
Tazemetostat: Another potent EZH2 inhibitor with similar applications in cancer research.
GSK126: A selective EZH2 inhibitor used in preclinical studies.
EI1: An early EZH2 inhibitor with significant effects on histone methylation.
EPZ011989 stands out due to its robust in vivo activity and favorable pharmacokinetic properties .
Properties
Molecular Formula |
C35H51N5O4 |
|---|---|
Molecular Weight |
605.8 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30,32H,7,10-20,24H2,1-6H3,(H,36,41) |
InChI Key |
XWARSAOTDJATQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3C(=CC(=NC3=O)C)C)C#CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2](/img/structure/B15134409.png)
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide](/img/structure/B15134414.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15134434.png)
![methyl 2-[(3Z)-oxolan-3-ylidene]acetate](/img/structure/B15134441.png)
![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide](/img/structure/B15134448.png)
![N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide](/img/structure/B15134453.png)





![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)

